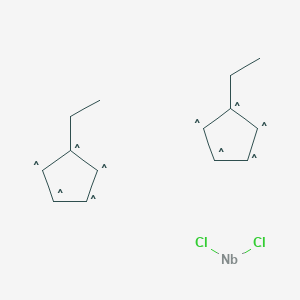
Bis(ethylcyclopentadienyl)niobium(IV) dichloride, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethylcyclopentadienyl)niobium(IV) dichloride is an organometallic compound with the molecular formula C14H18Cl2Nb. It is a dark brown powder with a melting point of 149°C . This compound is used primarily as a catalyst in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(ethylcyclopentadienyl)niobium(IV) dichloride can be synthesized through the reaction of niobium pentachloride with ethylcyclopentadiene in the presence of a reducing agent . The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for bis(ethylcyclopentadienyl)niobium(IV) dichloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Bis(ethylcyclopentadienyl)niobium(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of niobium.
Reduction: It can be reduced to lower oxidation states or to elemental niobium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often require the presence of a base or a coordinating solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium(V) compounds, while reduction can produce niobium(III) species .
Aplicaciones Científicas De Investigación
Bis(ethylcyclopentadienyl)niobium(IV) dichloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which bis(ethylcyclopentadienyl)niobium(IV) dichloride exerts its effects involves its ability to coordinate with various ligands and substrates. The niobium center can undergo redox reactions, facilitating electron transfer processes. This makes it an effective catalyst in many chemical reactions . The molecular targets and pathways involved depend on the specific application, such as polymerization or biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(cyclopentadienyl)niobium(IV) dichloride: Similar in structure but lacks the ethyl groups on the cyclopentadienyl rings.
Bis(methylcyclopentadienyl)niobium dichloride: Contains methyl groups instead of ethyl groups on the cyclopentadienyl rings.
Cyclopentadienylniobium(V) tetrachloride: A higher oxidation state compound with different reactivity.
Uniqueness
Bis(ethylcyclopentadienyl)niobium(IV) dichloride is unique due to the presence of ethyl groups on the cyclopentadienyl rings, which can influence its reactivity and stability. This makes it a valuable compound for specific catalytic applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C14H18Cl2Nb |
|---|---|
Peso molecular |
350.1 g/mol |
InChI |
InChI=1S/2C7H9.2ClH.Nb/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
RTEHWXKCSGLXGY-UHFFFAOYSA-L |
SMILES canónico |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[Nb]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


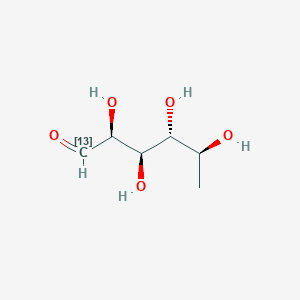
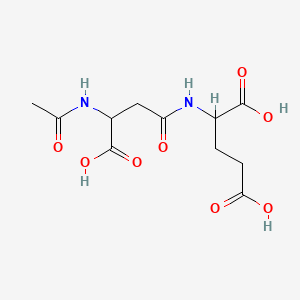

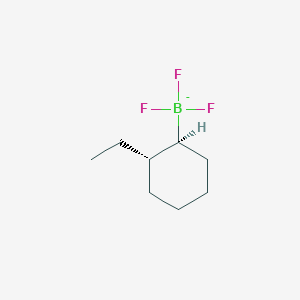

![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)

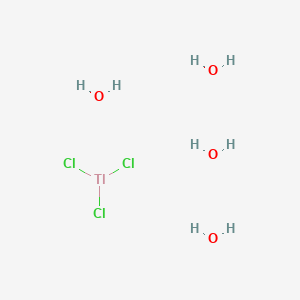


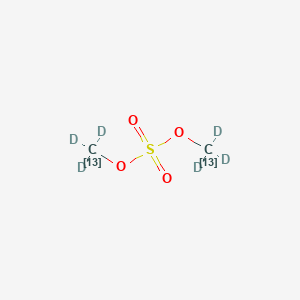
![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)


